molecular formula C19H31NO5 B1615736 methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate CAS No. 25300-73-6

methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate

Katalognummer: B1615736
CAS-Nummer: 25300-73-6
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: FGPUKZWLTXANLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate is a complex polymer known for its unique chemical structure and properties. This compound is synthesized through the polymerization of 2-Propenoic acid, 2-methyl-, methyl ester with 2-(1-oxa-4-azaspiro(4.5)dec-4-yl)ethyl 2-methyl-2-propenoate. It is widely used in various industrial applications due to its stability and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this polymer typically involves free radical polymerization. The process can be initiated using peroxides or persulfates as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods

In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The reaction conditions are carefully controlled to ensure consistent product quality. Safety measures are crucial as the monomers involved are flammable and can be irritating to the skin and eyes .

Analyse Chemischer Reaktionen

Types of Reactions

This polymer can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the polymer’s properties by adding hydrogen atoms.

    Substitution: The polymer can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

Wissenschaftliche Forschungsanwendungen

This polymer has a wide range of applications in scientific research:

Wirkmechanismus

The polymer exerts its effects through its unique chemical structure, which allows it to interact with various molecular targets. The spiro structure provides rigidity and stability, while the ester groups enable interactions with other molecules. These interactions can influence the polymer’s physical and chemical properties, making it suitable for specific applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate stands out due to its spiro structure, which imparts unique mechanical and chemical properties. This makes it particularly useful in applications requiring high stability and specific interactions with other molecules.

Eigenschaften

CAS-Nummer

25300-73-6

Molekularformel

C19H31NO5

Molekulargewicht

353.5 g/mol

IUPAC-Name

methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C14H23NO3.C5H8O2/c1-12(2)13(16)17-10-8-15-9-11-18-14(15)6-4-3-5-7-14;1-4(2)5(6)7-3/h1,3-11H2,2H3;1H2,2-3H3

InChI-Schlüssel

FGPUKZWLTXANLJ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC.CC(=C)C(=O)OCCN1CCOC12CCCCC2

Kanonische SMILES

CC(=C)C(=O)OC.CC(=C)C(=O)OCCN1CCOC12CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.